molecular formula C14H9Cl2F2NO B5600827 N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide

N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide

Cat. No. B5600827
M. Wt: 316.1 g/mol
InChI Key: YWXRGMCTPWVMIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide compounds typically involves the acylation of aromatic amines with acyl chlorides or anhydrides. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate, demonstrating a general approach that could be adapted for the synthesis of N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide (Ping, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized by X-ray crystallography, revealing details about bond lengths, angles, and overall geometry. For example, a related compound, 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, shows a significant dihedral angle between the aromatic planes, suggesting a twisted conformation that could influence its chemical reactivity and interactions (Praveen et al., 2013).

Chemical Reactions and Properties

The presence of both chloro and fluoro substituents in this compound would influence its reactivity, especially in nucleophilic substitution reactions where these electron-withdrawing groups can activate the aromatic ring towards attack by nucleophiles. The acetamide functional group also opens avenues for further functionalization, such as through the Dakin-West reaction, which can be catalyzed by acids to introduce additional functional groups adjacent to the amide nitrogen (Tian et al., 2014).

Physical Properties Analysis

The physical properties of similar acetamides, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the aromatic rings. For example, the structure and intermolecular interactions, such as hydrogen bonding, significantly affect the crystal packing and, consequently, the melting points of these compounds. The crystal structure analysis of a related compound revealed intermolecular N—H⋯O hydrogen bonds forming infinite chains, which could be indicative of the behavior of this compound in the solid state (Praveen et al., 2013).

Chemical Properties Analysis

Quantum chemical calculations, including density functional theory (DFT), can provide insights into the electronic structure, reactivity, and other chemical properties of compounds. Studies on related compounds have utilized DFT to analyze vibrational frequencies, molecular electrostatic potential, and reactivity descriptors, which are crucial for understanding the chemical behavior of this compound at the molecular level (Choudhary et al., 2014).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO/c15-9-2-4-13(11(16)6-9)19-14(20)5-8-1-3-10(17)7-12(8)18/h1-4,6-7H,5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXRGMCTPWVMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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